molecular formula C24H19ClN2O3 B11981055 Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-70-8

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11981055
CAS No.: 302913-70-8
M. Wt: 418.9 g/mol
InChI Key: GSFQRZFDPKQZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrrolo[1,2-c]pyrimidine core with significant substituents that potentially enhance its biological interactions. The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 373.83 g/mol .

Key Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Methylbenzoyl Moiety : Potentially increases the compound's reactivity and interaction with cellular components.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest this compound may inhibit cell proliferation in various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited cytotoxic effects on human tumor cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
    • The presence of the chlorophenyl group was noted to enhance the compound's interaction with cancer cell receptors.
  • Mechanism of Action :
    • The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed pathways are still under investigation .

Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Relevant Findings

  • Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

SubstituentEffect on Activity
Chlorophenyl GroupIncreases cytotoxicity
Methylbenzoyl MoietyEnhances reactivity
Positioning of Functional GroupsCritical for receptor binding

Studies have shown that modifications to these groups can significantly impact the compound's efficacy against cancer cells and its anti-inflammatory properties .

Properties

CAS No.

302913-70-8

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19ClN2O3/c1-3-30-24(29)19-12-22(23(28)17-6-4-15(2)5-7-17)27-14-26-20(13-21(19)27)16-8-10-18(25)11-9-16/h4-14H,3H2,1-2H3

InChI Key

GSFQRZFDPKQZKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.